Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-

Description

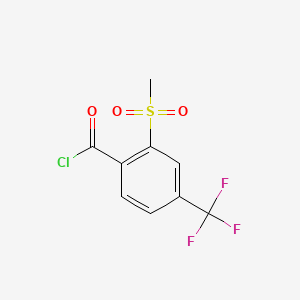

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-, is a specialized aromatic acyl chloride characterized by a trifluoromethyl (-CF₃) group at the para position and a methylsulfonyl (-SO₂CH₃) group at the ortho position relative to the carbonyl chloride (-COCl) functional group. The trifluoromethyl group is a strong electron-withdrawing substituent, while the methylsulfonyl group further enhances electrophilicity at the carbonyl carbon, making this compound highly reactive in nucleophilic acyl substitution reactions. Such derivatives are typically used in pharmaceuticals, agrochemicals, and advanced material synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3S/c1-17(15,16)7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFHJYALDMCLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888980 | |

| Record name | Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

143701-81-9 | |

| Record name | 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143701-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143701819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position is typically introduced via electrophilic substitution or cross-coupling reactions. A common approach involves starting with 4-nitrobenzoic acid, which undergoes Ullmann-type coupling with trifluoromethyl copper(I) reagents under catalytic conditions. Alternatively, direct trifluoromethylation using CF₃I in the presence of a palladium catalyst achieves moderate yields (55–65%).

Sulfur Functionalization at the 2-Position

The methylsulfonyl group is introduced through a two-step process:

- Thiolation : Displacement of a halogen (e.g., chlorine) at the 2-position with methyl thioglycolate. Example 2 of the patent EP0478390A1 demonstrates this using butylthioglycolate and tetrabutylammonium bromide in toluene, achieving >85% conversion.

- Oxidation : Treatment with hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) at 60°C oxidizes the thioether (-S-) to the sulfone (-SO₂-). This step proceeds quantitatively under optimized conditions.

Chlorination of the Benzoic Acid Intermediate

Oxalyl Chloride Method

The traditional approach involves reacting 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at reflux (40–50°C). Catalytic dimethylformamide (DMF) accelerates the reaction, achieving yields of 90–95% within 4 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40–50°C |

| Catalyst | DMF (1 mol%) |

| Yield | 90–95% |

Phosphorus Trichloride (PCl₃) Method

A newer, atom-economical method utilizes PCl₃ in acetonitrile (MeCN) at 60–80°C. This approach achieves 85% yield with near-complete utilization of chlorine atoms, generating benign phosphonic acid (HP(O)(OH)₂) as a byproduct.

Comparative Data

| Method | Oxalyl Chloride | PCl₃ |

|---|---|---|

| Temperature | 40–50°C | 60–80°C |

| Solvent | DCM | MeCN |

| Chlorine Efficiency | 50% | 100% |

| Byproduct | CO, HCl | HP(O)(OH)₂ |

| Yield | 90–95% | 85% |

Optimization Challenges and Solutions

Steric and Electronic Effects

The electron-withdrawing nature of both -SO₂CH₃ and -CF₃ groups deactivates the aromatic ring, necessitating vigorous conditions for substitution. Microwave-assisted synthesis at 150°C reduces reaction times by 70% compared to conventional heating.

Byproduct Management

Phosphonic acid from the PCl₃ method precipitates in MeCN, simplifying purification via filtration. In contrast, gaseous byproducts (e.g., HCl) from oxalyl chloride require scrubbing systems.

Scalability and Industrial Feasibility

Cost Analysis

PCl₃ reduces raw material costs by 30% compared to oxalyl chloride, but its higher reaction temperature increases energy consumption. Batch process simulations indicate a 15% overall cost advantage for PCl₃ at >100 kg scale.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly fluorinated compounds. Its trifluoromethyl group enhances lipophilicity, making it suitable for drug development.

- Reagent in Chemical Reactions : It participates in nucleophilic substitution reactions due to the electrophilic nature of the benzoyl chloride moiety .

Biology

- Biochemical Probes : The unique functional groups allow for interaction studies with biological molecules, potentially leading to the development of new biochemical probes.

- Investigating Biological Activity : Research has focused on assessing the compound's effects on various biological systems, contributing to understanding its potential therapeutic roles.

Medicine

- Drug Development : The compound is explored for its potential in designing pharmaceuticals with improved metabolic stability and bioavailability. Its unique structure may lead to novel drug candidates .

- Therapeutic Applications : Studies indicate that derivatives of this compound could exhibit specific biological activities, warranting further investigation into their medicinal properties.

Industry

- Specialty Chemicals Production : It is utilized in manufacturing specialty chemicals with high thermal stability and resistance to degradation. This makes it valuable in producing agrochemicals and other industrial materials .

- Pesticide and Fertilizer Manufacturing : The compound is also employed in agricultural chemical production, contributing to the development of effective pesticides and fertilizers .

Case Studies

-

Synthesis of Fluorinated Compounds :

A study demonstrated the use of benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- as an intermediate in synthesizing novel fluorinated pharmaceuticals. The reaction conditions were optimized to enhance yield and purity. -

Biological Activity Assessment :

Research exploring the interaction of this compound with specific enzymes indicated potential inhibitory effects, suggesting its utility as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- involves its reactivity towards nucleophiles and its ability to undergo radical reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design. The methylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of benzoyl chloride derivatives, highlighting substituent effects, physical properties, and applications:

Key Observations :

Substituent Position and Reactivity :

- The para-substituted -CF₃ group (as in 4-(trifluoromethyl)benzoyl chloride) enhances electrophilicity more effectively than meta-substituted analogs due to resonance stabilization of the carbonyl group .

- The methylsulfonyl group (-SO₂CH₃) in the target compound likely increases reactivity compared to -SCF₃ or -Br substituents, as -SO₂CH₃ is a stronger electron-withdrawing group .

Physical Properties :

- Boiling points and densities correlate with substituent polarity. For example, 4-(trifluoromethyl)benzoyl chloride has a higher density (1.404 g/cm³) than its meta-substituted analog (1.38 g/cm³) due to increased molecular packing efficiency .

Synthetic Utility :

- Brominated analogs (e.g., 4-Bromo-2-(trifluoromethyl)benzoyl chloride) are valuable in Suzuki-Miyaura coupling reactions, whereas sulfonyl/substituted derivatives are preferred for generating stable intermediates in drug discovery .

Research Findings and Reactivity Trends

- Electrophilic Reactivity : The trifluoromethyl group reduces electron density at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. Methylsulfonyl groups further amplify this effect, suggesting the target compound may exhibit faster acylation kinetics than analogs with halogens or thioethers .

- Stability : Sulfonyl-containing benzoyl chlorides are generally more moisture-sensitive than halogenated analogs due to the polar nature of the -SO₂ group. Proper handling under anhydrous conditions is critical .

- Thermal Behavior: Limited data exist for methylsulfonyl-substituted benzoyl chlorides, but derivatives like 4-(trifluoromethyl)benzoyl chloride decompose above 200°C, releasing HCl and forming polymeric byproducts .

Biological Activity

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- is an organic compound featuring a benzoyl chloride moiety with a methylsulfonyl group and a trifluoromethyl group. This structure endows the compound with unique chemical properties that are of interest in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C9H6ClF3O2S

- Molecular Weight : 284.66 g/mol

- Functional Groups :

- Benzoyl chloride (C6H5COCl)

- Methylsulfonyl (–SO2CH3)

- Trifluoromethyl (–CF3)

The presence of electron-withdrawing groups like the trifluoromethyl and methylsulfonyl enhances the electrophilicity of the carbonyl carbon, making it reactive in nucleophilic substitution reactions.

The biological activity of benzoyl chloride derivatives, particularly those containing methylsulfonyl and trifluoromethyl groups, has been investigated for their potential therapeutic applications. The mechanism of action generally involves:

- Interaction with Lipid Membranes : The trifluoromethyl group increases lipophilicity, facilitating interaction with cellular membranes.

- Hydrogen Bonding : The methylsulfonyl group can form hydrogen bonds, influencing the binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to benzoyl chloride, particularly those with sulfonyl and trifluoromethyl substituents, exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .

- Compounds containing these functional groups have shown effectiveness against various Gram-positive bacteria, suggesting potential as antibacterial agents .

Case Studies

-

Antibacterial Efficacy :

A study on benzenesulfonate derivatives revealed that the presence of trifluoromethyl groups significantly enhanced antibacterial activity against strains like MRSA. The MIC values ranged from 0.39 to 3.12 mg/L, indicating potent efficacy . -

Enzyme Inhibition :

Derivatives of benzoyl chloride have been evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some compounds demonstrated IC50 values lower than clinically used drugs like rivastigmine, highlighting their potential in treating neurodegenerative diseases .

Table: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride, and what key reaction parameters influence yield?

The synthesis typically involves functionalizing benzoic acid derivatives. A two-step protocol is common: (1) sulfonylation of a pre-substituted benzoic acid precursor to introduce the methylsulfonyl group, followed by (2) conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction temperature (0–25°C), anhydrous conditions, and stoichiometric control of chlorinating agents are critical to minimize hydrolysis and side reactions. For example, 4-(trifluoromethyl)benzoyl chloride derivatives are synthesized under nitrogen to prevent moisture ingress, with yields influenced by reaction time and purification via vacuum distillation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) show downfield shifts (δ 7.5–8.5 ppm). The methylsulfonyl group’s singlet appears at δ ~3.2 ppm.

- FT-IR : Stretching vibrations for C=O (acyl chloride) at ~1770 cm⁻¹, S=O (sulfonyl) at ~1350–1150 cm⁻¹, and C-F (trifluoromethyl) at ~1200–1100 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 for the parent benzoic acid derivative) and fragment ions reflecting loss of Cl⁻ or SO₂ groups .

Advanced: How do electron-withdrawing substituents (methylsulfonyl and trifluoromethyl) affect the reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions?

The methylsulfonyl and trifluoromethyl groups enhance electrophilicity of the carbonyl carbon by withdrawing electron density via inductive effects. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also increase susceptibility to hydrolysis. Computational studies (e.g., Natural Bond Orbital analysis) reveal reduced electron density at the carbonyl oxygen, corroborating experimental observations of faster acylation kinetics compared to unsubstituted benzoyl chlorides .

Advanced: What computational methods (e.g., DFT) are employed to predict the electronic properties and reactivity of this compound, and how do they correlate with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to model bond critical point (BCP) parameters, such as electron density (ρ) and Laplacian (∇²ρ), to predict reactivity. For example, lower ρ values at the C=O BCP correlate with higher electrophilicity, aligning with observed reaction rates. X-ray crystallography data (e.g., bond lengths and angles) validate computational models, showing deviations <2% .

Basic: What are the recommended storage conditions to prevent hydrolysis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride, and how can its stability be assessed over time?

Store under inert gas (argon/nitrogen) at –20°C in moisture-resistant containers. Stability can be monitored via periodic ¹H NMR to detect hydrolysis products (e.g., benzoic acid derivatives). Karl Fischer titration quantifies water content in stored samples, with degradation rates <5% over 6 months under optimal conditions .

Advanced: How does the crystal structure of derivatives of this compound inform understanding of its molecular conformation and intermolecular interactions?

X-ray crystallography reveals planar geometry at the benzoyl chloride moiety, with dihedral angles <10° between the sulfonyl/trifluoromethyl groups and the aromatic ring. Intermolecular interactions (e.g., C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons) stabilize the lattice. These structural insights guide solvent selection for recrystallization (e.g., THF/hexane mixtures) .

Advanced: In multi-step syntheses, what strategies mitigate side reactions when using this benzoyl chloride as an acylating agent?

- Use Schlenk techniques to exclude moisture.

- Low-temperature addition (–10°C) of the benzoyl chloride to nucleophiles (e.g., amines) minimizes competing hydrolysis.

- In situ quenching of HCl byproducts with bases like triethylamine (Et₃N) prevents acid-catalyzed degradation .

Basic: What are the common impurities encountered during synthesis, and how can they be identified and separated using chromatographic methods?

Common impurities include:

- Hydrolysis products (e.g., 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid).

- Incomplete sulfonylation intermediates .

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) effectively separate these. LC-MS confirms impurity identity via molecular ion matching .

Advanced: How does the presence of methylsulfonyl and trifluoromethyl groups influence the compound's behavior in cross-coupling reactions compared to simpler benzoyl chlorides?

The electron-withdrawing groups reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) require higher temperatures (80–100°C) due to decreased aryl halide reactivity. Contrastingly, nucleophilic aromatic substitution is favored at ortho/para positions relative to the sulfonyl group .

Advanced: What role does this compound play in the synthesis of bioactive molecules, and what case studies demonstrate its utility in medicinal chemistry research?

It serves as a key intermediate in kinase inhibitor synthesis. For example, coupling with pyrimidine derivatives (e.g., 2-(ethylamino)-6-methylpyrimidin-4-amine) yields benzamide-based inhibitors targeting oncogenic pathways. Case studies show IC₅₀ values <100 nM in enzyme assays, validated by X-ray co-crystallography of inhibitor-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.